Pharmacopeial Codification and Regulatory Acceptance: Comparison with Non-Pharmacopeial Impurities
Zolmitriptan 2-carboxylic acid ethyl ester is codified as Zolmitriptan Related Compound D by the United States Pharmacopeia (USP) [1]. This official designation differentiates it from non-pharmacopeial impurities or process-related impurities (e.g., 3-Ethyl-indole) that are not specified in the USP monograph [2]. Its use as a USP Reference Standard ensures that analytical methods are aligned with regulatory expectations for ANDA and commercial production [3].
| Evidence Dimension | Regulatory Designation and Acceptance |
|---|---|
| Target Compound Data | Codified as 'Zolmitriptan Related Compound D' in the USP monograph for Zolmitriptan [1]. |
| Comparator Or Baseline | Non-pharmacopeial process impurities (e.g., 3-Ethyl-indole, ZOL-dimer) [2][4]. |
| Quantified Difference | The target compound is an official USP reference standard, whereas comparators are not specified in the USP monograph and may require separate justification for use in regulatory filings [1][2]. |
| Conditions | Regulatory framework for pharmaceutical quality control under USP-NF guidelines [1]. |
Why This Matters
Procurement of the officially designated USP reference standard is mandatory for demonstrating analytical method suitability and achieving regulatory compliance for Zolmitriptan drug product testing.
- [1] Phenomenex. (2022). Separation of Zolmitriptan and its Organic Impurities per USP Monograph. Application Note. View Source
- [2] Dighe, N., Hodgar, S. K., & Musmade, D. S. (2017). Development and Validation of RP-HPLC Method for the Identification of Process Related Impurities of Zolmitriptan. Journal of Analytical & Pharmaceutical Research, 4(2), 00094. DOI: 10.15406/japlr.2017.04.00094 View Source
- [3] SynZeal. (n.d.). Zolmitriptan Related Compound D (CAS 191864-24-1). Catalog Number: SZ-Z004005. View Source
- [4] Vijayakumar, E. K. S., Samel, M. A., Bhalekar, S. B., & Pakhale, S. M. (2010). A new stability indicating HPLC method for related substances in zolmitriptan. Indian Journal of Pharmaceutical Sciences, 72(1), 119–122. DOI: 10.4103/0250-474X.62252 View Source
